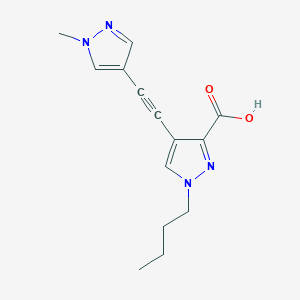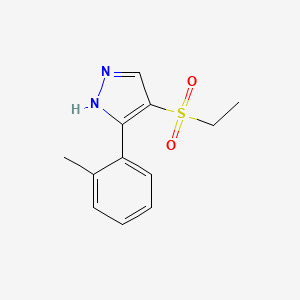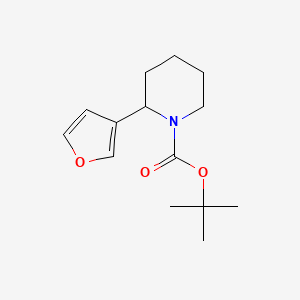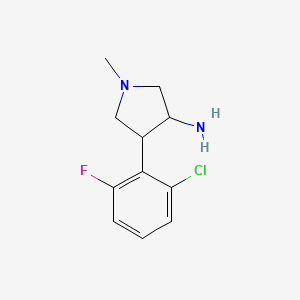
4-(2-Chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina es un compuesto químico que ha despertado interés en diversos campos de la investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo de pirrolidina sustituido con un grupo 2-cloro-6-fluorofenil y un grupo metilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2-cloro-6-fluoroanilina y 1-metilpirrolidina.
Formación de intermedio: La 2-cloro-6-fluoroanilina se somete a una reacción de sustitución nucleófila con 1-metilpirrolidina en presencia de una base adecuada, como el hidruro de sodio, para formar el compuesto intermedio.
Ciclización: El compuesto intermedio se cicla luego en condiciones ácidas para formar el producto final, 4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía, puede mejorar aún más la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones cloro o flúor, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleófila.
Principales productos
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de diversos derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora su potencial para propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-6-fluorobenzaldehído: Comparte las sustituciones cloro y flúor en el anillo de benceno pero difiere en los grupos funcionales unidos.
1-(2-Cloro-6-fluorofenil)-5-metilindolin-2-ona: Similar en tener el grupo 2-cloro-6-fluorofenil, pero difiere en la estructura central.
Singularidad
4-(2-Cloro-6-fluorofenil)-1-metilpirrolidin-3-amina es única debido a su patrón de sustitución específico y la presencia del anillo de pirrolidina, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C11H14ClFN2 |
|---|---|
Peso molecular |
228.69 g/mol |
Nombre IUPAC |
4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-7(10(14)6-15)11-8(12)3-2-4-9(11)13/h2-4,7,10H,5-6,14H2,1H3 |
Clave InChI |
ITSXIPBLAYMTCS-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)N)C2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)

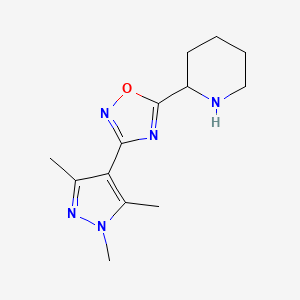

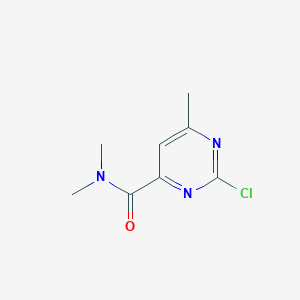

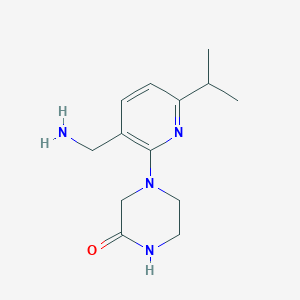
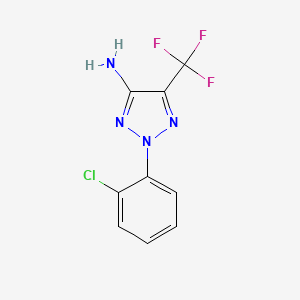
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)
